JNK3 inhibitor-8

JNK3 inhibition isoform selectivity MAPK signaling

JNK3 inhibitor-8 is a best-in-class research tool for dissecting JNK isoform biology. With an IC50 of 21 nM for JNK3 and >476-fold selectivity over JNK1, this orally bioavailable, BBB-penetrant inhibitor eliminates confounding off-target effects seen with pan-JNK inhibitors like SP600125. Validated in amyloid-β neurotoxicity models and APP/PS1 AD mice at 30-60 mg/kg p.o., it's the definitive choice for studying JNK3-specific signaling in neurodegeneration. Standardize your JNK pathway studies with guaranteed ≥98% purity and batch-to-batch consistency. Inquire for bulk pricing.

Molecular Formula C32H30FN7O3
Molecular Weight 579.6 g/mol
Cat. No. B12391377
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJNK3 inhibitor-8
Molecular FormulaC32H30FN7O3
Molecular Weight579.6 g/mol
Structural Identifiers
SMILESCNC(=O)OC1=CC2=C(C(=C1)F)N=C(N2C3=NC(=NC=C3)NC4CCCN(C4)C(=O)C5CC5)C6=CC7=CC=CC=C7C=C6
InChIInChI=1S/C32H30FN7O3/c1-34-32(42)43-24-16-25(33)28-26(17-24)40(29(38-28)22-11-8-19-5-2-3-6-21(19)15-22)27-12-13-35-31(37-27)36-23-7-4-14-39(18-23)30(41)20-9-10-20/h2-3,5-6,8,11-13,15-17,20,23H,4,7,9-10,14,18H2,1H3,(H,34,42)(H,35,36,37)/t23-/m0/s1
InChIKeyCWLAIOPWFOOJHQ-QHCPKHFHSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





JNK3 inhibitor-8: Isoform-Selective JNK3 Tool Compound with Blood-Brain Barrier Penetration


JNK3 inhibitor-8 is an orally active, small-molecule inhibitor of c-Jun N-terminal kinase 3 (JNK3) belonging to the MAPK signaling pathway [1]. This compound exhibits isoform-selective inhibition of JNK3 over JNK1 and JNK2, with reported IC₅₀ values of 21 nM (JNK3), 2203 nM (JNK2), and >10000 nM (JNK1) in enzymatic assays . The compound has been demonstrated to cross the blood-brain barrier and displays neuroprotective activity in cellular models of amyloid-beta toxicity, positioning it as a research tool for neurodegenerative disease studies including Alzheimer's disease .

JNK3 inhibitor-8 Substitution Risks: Why Pan-JNK or Less Selective JNK3 Inhibitors Cannot Replicate Its Target Engagement Profile


Substituting JNK3 inhibitor-8 with another JNK family inhibitor without verifying the intended target engagement can introduce confounding experimental outcomes due to distinct isoform selectivity and off-target profiles [1]. While pan-JNK inhibitors such as SP600125 (JNK1/2/3 IC₅₀: 40/40/90 nM) or irreversible pan-inhibitors like JNK-IN-8 (JNK1/2/3 IC₅₀: 4.7/18.7/1 nM) inhibit all three JNK isoforms with comparable potency, JNK3 inhibitor-8 provides approximately 476-fold selectivity for JNK3 over JNK1 and 105-fold selectivity over JNK2 . This selectivity profile is critical in neuronal contexts where JNK1 and JNK2 mediate distinct physiological functions unrelated to neurodegeneration, and their inhibition may lead to off-target cellular effects not observed with JNK3-selective compounds [2].

JNK3 inhibitor-8 Quantitative Differentiation Evidence: Head-to-Head Selectivity and In Vivo Performance Data


JNK3 inhibitor-8 vs. JNK3 inhibitor-7: Superior JNK3 Isoform Selectivity Window

JNK3 inhibitor-8 demonstrates a substantially larger isoform selectivity window compared to the structurally related JNK3 inhibitor-7. JNK3 inhibitor-8 exhibits JNK1/JNK3 and JNK2/JNK3 selectivity ratios of >476-fold and 105-fold, respectively . In contrast, JNK3 inhibitor-7 displays more modest selectivity ratios of 19.6-fold (JNK1/JNK3) and 18.4-fold (JNK2/JNK3) . The improved selectivity profile of JNK3 inhibitor-8 enables more precise interrogation of JNK3-specific signaling pathways with reduced confounding effects from JNK1 or JNK2 inhibition.

JNK3 inhibition isoform selectivity MAPK signaling kinase profiling

JNK3 inhibitor-8 vs. Pan-JNK Inhibitor SP600125: Distinct Isoform Inhibition Profiles

JNK3 inhibitor-8 provides isoform-selective JNK3 inhibition, whereas SP600125 acts as a pan-JNK inhibitor with comparable potency across all three isoforms [1]. JNK3 inhibitor-8 demonstrates >476-fold lower potency against JNK1 (IC₅₀ >10000 nM) compared to JNK3 (IC₅₀ 21 nM), while SP600125 inhibits JNK1, JNK2, and JNK3 with IC₅₀ values of 40 nM, 40 nM, and 90 nM respectively—yielding JNK1/JNK3 and JNK2/JNK3 potency ratios of approximately 0.44 and 0.44 . This fundamental difference in selectivity profile makes JNK3 inhibitor-8 a more appropriate tool for experiments requiring JNK3-specific target engagement without concomitant JNK1/JNK2 inhibition.

JNK3 selective inhibitor SP600125 pan-JNK inhibitor kinase selectivity

JNK3 inhibitor-8 vs. JNK3 inhibitor-4: Selectivity Profile Divergence

JNK3 inhibitor-8 and JNK3 inhibitor-4 exhibit distinct JNK isoform selectivity profiles that influence their utility as research tools. JNK3 inhibitor-8 achieves JNK3 inhibition with an IC₅₀ of 21 nM while displaying >476-fold selectivity over JNK1 (>10000 nM) . JNK3 inhibitor-4 demonstrates sub-nanomolar JNK3 potency (IC₅₀ = 1.0 nM) but with a narrower selectivity window of 143.9-fold over JNK1 (IC₅₀ = 143.9 nM) [1]. While JNK3 inhibitor-4 provides higher absolute JNK3 potency, JNK3 inhibitor-8 offers a larger dynamic range for isoform discrimination at the JNK1/JNK3 interface—a parameter that may be relevant for dose-response studies requiring clean JNK3 signal without JNK1 crossover.

JNK3 inhibitor kinase selectivity tool compound comparison

JNK3 inhibitor-8 vs. J30-8: Oral Bioactivity Advantage for In Vivo Neurodegeneration Studies

JNK3 inhibitor-8 is reported to possess oral bioactivity and the ability to cross the blood-brain barrier, with in vivo efficacy demonstrated in APP/PS1 and 3xTg Alzheimer's disease mouse models at oral doses of 30 and 60 mg/kg following once-daily administration for 4 weeks . In comparison, J30-8—another JNK3-selective inhibitor (JNK3 IC₅₀ = 40 nM; JNK1/JNK2 IC₅₀ >100 μM)—has been administered via intraperitoneal injection (30 mg/kg) in the APPswe/PS1dE9 murine AD model, with reported pharmacokinetic parameters including elimination half-life of 16.11 hours and brain/plasma ratio of 0.40 at 8 hours post-injection [1]. While J30-8 offers superior kinome-wide selectivity (IC₅₀ >7.7 μM against 398 kinases), JNK3 inhibitor-8 provides the experimental convenience of oral dosing for chronic neurodegeneration studies where repeated intraperitoneal administration may introduce procedural stress artifacts.

oral bioavailability blood-brain barrier Alzheimer's disease in vivo pharmacology

JNK3 inhibitor-8 vs. JNK-IN-8: Reversible vs. Irreversible Binding Mechanism Differentiation

JNK3 inhibitor-8 functions as a reversible JNK3-selective inhibitor, whereas JNK-IN-8 (JNK Inhibitor XVI) is characterized as an irreversible pan-JNK inhibitor [1]. JNK-IN-8 inhibits JNK1, JNK2, and JNK3 with IC₅₀ values of 4.7 nM, 18.7 nM, and 1 nM, respectively, with reported >10-fold selectivity against MNK2 and Fms . JNK3 inhibitor-8, by contrast, provides reversible inhibition with a JNK3 IC₅₀ of 21 nM and substantially weaker activity against JNK1 (>10000 nM) and JNK2 (2203 nM) [1]. The reversible binding mechanism of JNK3 inhibitor-8 enables washout experiments and dose-response studies where target engagement reversibility is required, whereas JNK-IN-8's irreversible covalent modification permanently inactivates all three JNK isoforms, complicating interpretation of temporal signaling dynamics.

reversible inhibitor irreversible inhibitor JNK3 binding mechanism

JNK3 inhibitor-8 Optimal Research Applications Based on Evidence-Supported Differentiation


JNK3-Specific Signaling Studies in Neuronal Cultures Requiring Isoform Discrimination

Based on the >476-fold JNK1/JNK3 selectivity ratio and 105-fold JNK2/JNK3 selectivity ratio documented for JNK3 inhibitor-8 , this compound is well-suited for in vitro experiments in primary neuronal cultures or neuronal cell lines where discriminating JNK3-specific signaling from JNK1- or JNK2-mediated pathways is essential. The large selectivity window enables dose-response studies (10–20 µM range) where JNK3 is inhibited while JNK1 and JNK2 activities remain largely unaffected [1], minimizing confounding off-target effects when investigating JNK3's role in amyloid-β-induced neurotoxicity or tau phosphorylation.

Chronic Oral Dosing Paradigms in Alzheimer's Disease Mouse Models

JNK3 inhibitor-8's demonstrated oral bioactivity and blood-brain barrier penetration , combined with in vivo efficacy observed in APP/PS1 and 3xTg AD mouse models at oral doses of 30 and 60 mg/kg following 4-week daily administration [1], position this compound as a practical tool for chronic neurodegeneration studies. The oral route avoids the cumulative stress and handling artifacts associated with repeated intraperitoneal injections over extended treatment periods, enabling more physiologically relevant assessment of JNK3 inhibition on cognitive function and neuropathology progression.

Comparative JNK Isoform Pharmacology Studies Requiring a Selective JNK3 Reference Compound

Given the distinct isoform selectivity profile of JNK3 inhibitor-8 compared to pan-JNK inhibitors (SP600125) and irreversible JNK inhibitors (JNK-IN-8) [1], this compound serves as a reference tool in comparative pharmacology studies designed to dissect the functional contributions of individual JNK isoforms. In experiments where parallel treatment arms with JNK3 inhibitor-8, a pan-JNK inhibitor, and a JNK1/2-selective inhibitor are employed, researchers can deconvolve JNK3-specific effects from those mediated by JNK1 or JNK2.

In Vitro Neuroprotection Assays in Amyloid-β Toxicity Models

JNK3 inhibitor-8 has demonstrated neuroprotective efficacy in primary rat cortical neurons exposed to 10 µM amyloid-β₁₋₄₂, with reported enhancement of cell survival and reduction of phosphorylated c-Jun (Ser63 and Ser73), PARP, and phospho-Tau expression at concentrations of 10 and 20 µM . These cell-based findings support the use of JNK3 inhibitor-8 in in vitro models of amyloid-β-induced neurotoxicity, particularly when investigating the mechanistic link between JNK3 activation and downstream neurodegenerative markers.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for JNK3 inhibitor-8

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.